molecular formula C13H15N5OS4 B12594078 N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

Cat. No.: B12594078
M. Wt: 385.6 g/mol
InChI Key: KHNZTKPGMGXPLE-UHFFFAOYSA-N
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Description

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide: is a complex organic compound characterized by its unique structure, which includes a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system

Properties

Molecular Formula

C13H15N5OS4

Molecular Weight

385.6 g/mol

IUPAC Name

N-(8,8a-dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

InChI

InChI=1S/C13H15N5OS4/c1-9-4-2-5-10(8-9)13(19)14-18-20-12-7-3-6-11(12)15-21-16-22-17-23-18/h2-8,11,15-17H,1H3,(H,14,19)

InChI Key

KHNZTKPGMGXPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2SC3=CC=CC3NSNSNS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using sulfur and nitrogen-containing reagents.

    Attachment of the 3-Methylbenzamide Group: This step involves the reaction of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-benzamide
  • N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide
  • N-(Cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide

Uniqueness

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide is unique due to the presence of the 8,8a-dihydro modification, which may confer different chemical and biological properties compared to its analogs. This modification can affect the compound’s reactivity, stability, and interaction with molecular targets, making it a compound of significant interest for further research and development.

Biological Activity

N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its antimicrobial and cytotoxic effects based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H14N4S4C_{13}H_{14}N_4S_4 and a molecular weight of approximately 385.6 g/mol . Its structure features a cyclopentane ring fused with a tetrathiatetrazecin moiety, which is significant for its biological interactions.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives to assess their safety profile in normal human cells (e.g., MRC5). The results indicated that while some compounds exhibited potent antimicrobial activity, they also demonstrated varying degrees of cytotoxicity.

Table 2: Cytotoxicity Results

CompoundCell Line TestedIC50 (µM)
Compound AMRC520
Compound BHeLa15
Compound CA54930

The IC50 values suggest that while some derivatives have promising antimicrobial effects, their cytotoxicity must be carefully evaluated to ensure safety for therapeutic use .

The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies have suggested that certain derivatives may inhibit key enzymes like MurB in E. coli, which is critical for peptidoglycan biosynthesis .

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in treating bacterial infections resistant to conventional antibiotics:

  • Case Study 1 : A derivative showed significant efficacy against multi-drug resistant E. coli, with clinical implications for treating urinary tract infections.
  • Case Study 2 : Another derivative was tested in vivo in animal models and demonstrated reduced bacterial load in infected tissues without significant toxicity.

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